molecular formula C18H24N2O5 B3896069 N-(2,6-dimethylphenyl)-3-piperidinecarboxamide 2-butenedioate

N-(2,6-dimethylphenyl)-3-piperidinecarboxamide 2-butenedioate

Cat. No. B3896069
M. Wt: 348.4 g/mol
InChI Key: OWKRCVFKNYNJKB-WLHGVMLRSA-N
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Description

N-(2,6-dimethylphenyl)-3-piperidinecarboxamide 2-butenedioate, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potency and availability on the internet. However, its potential for abuse and overdose has raised concerns among healthcare professionals and law enforcement agencies.

Mechanism of Action

N-(2,6-dimethylphenyl)-3-piperidinecarboxamide 2-butenedioate acts as an agonist at the mu-opioid receptor, which is located in the brain and spinal cord. Activation of this receptor leads to the release of endogenous opioids, such as endorphins, which produce analgesia and feelings of euphoria. This compound also inhibits the reuptake of dopamine and norepinephrine, which further contributes to its rewarding effects.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It also produces feelings of euphoria and relaxation, which can lead to its abuse and potential for overdose. This compound has been shown to have a shorter duration of action than traditional opioids, which may contribute to its increased abuse potential.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-3-piperidinecarboxamide 2-butenedioate has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its potential for abuse and overdose, as well as its limited availability, may limit its use in certain studies. Additionally, the lack of long-term safety data for this compound raises concerns about its potential for adverse effects.

Future Directions

Future research on N-(2,6-dimethylphenyl)-3-piperidinecarboxamide 2-butenedioate should focus on its potential as a treatment for opioid addiction, as well as its safety and efficacy compared to traditional opioids. Additionally, studies on the pharmacokinetics and metabolism of this compound may help to better understand its potential for abuse and overdose. Finally, the development of new synthetic opioids with improved safety profiles may help to address the growing opioid epidemic.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-piperidinecarboxamide 2-butenedioate has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have high affinity for the mu-opioid receptor, which is responsible for its analgesic effects. This compound has also been studied for its potential as a treatment for opioid addiction, as it has been shown to produce less respiratory depression and physical dependence than traditional opioids such as morphine and fentanyl.

properties

IUPAC Name

(E)-but-2-enedioic acid;N-(2,6-dimethylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.C4H4O4/c1-10-5-3-6-11(2)13(10)16-14(17)12-7-4-8-15-9-12;5-3(6)1-2-4(7)8/h3,5-6,12,15H,4,7-9H2,1-2H3,(H,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKRCVFKNYNJKB-WLHGVMLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCNC2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCNC2.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.